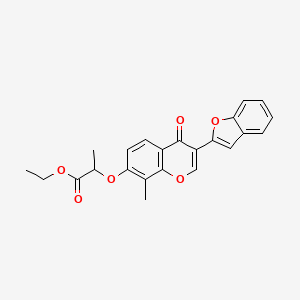
ethyl 2-((3-(benzofuran-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl)oxy)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-((3-(benzofuran-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl)oxy)propanoate is a complex organic compound that features a benzofuran and chromenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-((3-(benzofuran-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl)oxy)propanoate can be achieved through a multi-step process involving the formation of the benzofuran and chromenone rings, followed by their coupling. One common method involves the use of ethyl 2-(2,4-dimethoxybenzoyl)acetate and 3-methoxy phenol as starting materials, which are reacted in dichloroethane (DCE) at 70°C in the presence of iron(III) chloride (FeCl3) as a catalyst and 2,2’-bipyridine as an additive .
Industrial Production Methods
Industrial production methods for such complex organic compounds often involve optimizing the reaction conditions to increase yield and reduce costs. This may include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((3-(benzofuran-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl)oxy)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzofuran or chromenone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 2-((3-(benzofuran-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl)oxy)propanoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anti-tumor and anti-viral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and viral infections.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 2-((3-(benzofuran-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl)oxy)propanoate involves its interaction with specific molecular targets and pathways. The benzofuran and chromenone moieties are known to interact with various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Ethyl 2-((3-(benzofuran-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl)oxy)propanoate can be compared with other similar compounds, such as:
Benzofuran derivatives: Known for their anti-tumor and anti-viral activities.
Chromenone derivatives: Studied for their anti-inflammatory and antioxidant properties.
The uniqueness of this compound lies in its combined benzofuran and chromenone structure, which may confer synergistic biological activities .
Properties
Molecular Formula |
C23H20O6 |
|---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
ethyl 2-[3-(1-benzofuran-2-yl)-8-methyl-4-oxochromen-7-yl]oxypropanoate |
InChI |
InChI=1S/C23H20O6/c1-4-26-23(25)14(3)28-18-10-9-16-21(24)17(12-27-22(16)13(18)2)20-11-15-7-5-6-8-19(15)29-20/h5-12,14H,4H2,1-3H3 |
InChI Key |
SSYKBPDYQMJVGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)OC1=C(C2=C(C=C1)C(=O)C(=CO2)C3=CC4=CC=CC=C4O3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















